molecular formula C18H22N2O4 B187375 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester CAS No. 23125-28-2

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester

Cat. No.: B187375
CAS No.: 23125-28-2
M. Wt: 330.4 g/mol
InChI Key: RDWSCKBHQLBBSE-UHFFFAOYSA-N
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Description

The compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester (hereafter referred to as the "target compound") is a dihydropyridine (DHP) derivative characterized by:

  • A 1,4-dihydropyridine core with 2,6-dimethyl substituents.
  • A 4-(2-pyridyl) group, introducing a heteroaromatic ring at the 4-position.
  • Diethyl ester groups at the 3- and 5-positions.

Molecular Formula: Estimated as C₁₉H₂₃N₃O₄ (based on structural analysis).
Molecular Weight: ~345.4 g/mol.

This compound belongs to the Hantzsch ester family, widely studied for their redox-active dihydropyridine rings and applications in medicinal chemistry, such as calcium channel modulation .

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-9-7-8-10-19-13/h7-10,16,20H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWSCKBHQLBBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=N2)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177694
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester
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Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23125-28-2
Record name 3′,5′-Diethyl 1′,4′-dihydro-2′,6′-dimethyl[2,4′-bipyridine]-3′,5′-dicarboxylate
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Record name 3',5'-Dicarbethoxy-2',6'-dimethyl-1',4'-dihydro-2,4-bipyridine
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Record name MLS003115640
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Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester
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Record name 3′,5′-Dicarbethoxy-2′,6′-dimethyl-1′,4′-dihydro-2,4-bipyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The Hantzsch ester can be synthesized through the Hantzsch Dihydropyridine Synthesis, which involves the condensation of an aldehyde (such as acetaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt. The reaction typically proceeds under acidic conditions and may require heating to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of the Hantzsch ester can be scaled up using similar reaction conditions as in the laboratory. Continuous flow reactors and optimized reaction conditions can be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: The Hantzsch ester is known for its reducing properties and is often used in transfer hydrogenation reactions. It can act as a hydrogen donor in the reduction of activated C=C bonds, C=O bonds in carbonyl compounds, and C=N bonds in imines. The presence of a Lewis or Brønstedt acid catalyst can further activate the hydrogen acceptor, and chiral catalysts can enable enantioselective reductions.

Common Reagents and Conditions:

  • Lewis or Brønstedt Acid Catalysts: These catalysts are used to activate the hydrogen acceptor.

  • Chiral Catalysts: These catalysts enable enantioselective reductions.

  • Solvents: Common solvents include ethanol, methanol, and other organic solvents.

Major Products Formed: The major products formed from these reactions include reduced alkenes, ketones, and imines, depending on the specific substrate being reduced.

Scientific Research Applications

Structural Characteristics

The compound features a pyridine ring and diethyl ester functional groups which contribute to its reactivity and solubility properties. The structural formula can be represented as follows:

C=CCOC O C1 C NC C C1C2 CC CC N2 C O OCC C C\text{C}=\text{CCOC O C1 C NC C C1C2 CC CC N2 C O OCC C C}

Antioxidant Activity

Research indicates that derivatives of pyridine-based compounds exhibit significant antioxidant properties. A study demonstrated that diethyl esters of pyridinedicarboxylic acids can scavenge free radicals effectively, suggesting potential use in nutraceutical formulations aimed at oxidative stress reduction .

Anticancer Properties

Pyridine derivatives have been investigated for their anticancer activities. In vitro studies have shown that compounds similar to diethyl 2,6-dimethyl-4-(2-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylate possess cytotoxic effects against various cancer cell lines. For instance, a case study highlighted the compound's ability to induce apoptosis in breast cancer cells through the activation of specific signaling pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was found to inhibit neuronal apoptosis and promote cell survival in models of Alzheimer’s disease by modulating oxidative stress pathways .

Polymer Synthesis

The compound serves as a precursor for synthesizing bio-based polyesters derived from pyridinedicarboxylic acids. A notable study detailed the enzymatic synthesis of lignin-derived polyesters using this compound as a building block, highlighting its role in developing sustainable materials .

Coatings and Adhesives

Due to its chemical structure, the diethyl ester can be utilized in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors. The incorporation of this compound into polymer matrices has shown improved mechanical properties and thermal stability .

Herbicides and Pesticides

Research has indicated that pyridine derivatives can exhibit herbicidal and pesticidal properties. The diethyl ester form has been evaluated for its effectiveness against specific weed species and pests, showing promising results in field trials .

Fertilizer Enhancements

The compound may also be employed in developing slow-release fertilizers due to its ability to encapsulate nutrients effectively. Studies have shown that incorporating such compounds into fertilizer formulations can enhance nutrient uptake efficiency in crops .

Data Summary Table

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntioxidant ActivityEffective free radical scavenger
Anticancer PropertiesInduces apoptosis in cancer cell lines
Neuroprotective EffectsInhibits neuronal apoptosis
Material SciencePolymer SynthesisUsed in bio-based polyester production
Coatings and AdhesivesImproves mechanical properties
Agricultural ChemistryHerbicides and PesticidesEffective against specific weeds
Fertilizer EnhancementsEnhances nutrient uptake efficiency

Mechanism of Action

The Hantzsch ester exerts its effects through its ability to act as a hydrogen donor in reduction reactions. The mechanism involves the transfer of hydrogen from the ester to the substrate, facilitated by the presence of a catalyst. The molecular targets and pathways involved depend on the specific reaction being performed, but generally, the ester interacts with the substrate to transfer hydrogen atoms.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs and their properties:

Compound Name Substituent at 4-Position Ester Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 2-Pyridyl Diethyl C₁₉H₂₃N₃O₄ 345.4 Under research (heteroaromatic substituent)
Hantzsch Ester (Reference) H Diethyl C₁₂H₁₇NO₄ 263.3 Antioxidant, calcium channel model
4-(3-Nitrophenyl) Analog 3-Nitrophenyl Diethyl C₁₉H₂₁N₃O₆ 387.4 Cardiovascular research (nitro group enhances redox activity)
4-(3,4,5-Trimethoxyphenyl) Analog 3,4,5-Trimethoxyphenyl Diethyl C₂₂H₂₉NO₇ 419.5 Anticancer potential (methoxy groups improve solubility)
4-(4-Bromophenyl) Analog 4-Bromophenyl Diethyl C₁₈H₂₁BrNO₄ 407.3 Crystallography studies (halogen impacts packing)
Lacidipine (Pharmaceutical) Complex propenylphenyl Methyl/ethyl C₂₆H₃₃NO₆ 455.5 Marketed calcium channel blocker
Key Observations:
  • Electronic Effects : The 2-pyridyl group in the target compound is a weaker electron-withdrawing group compared to nitro (e.g., 3-nitrophenyl analog), which may reduce redox activity but improve stability .
  • Solubility : Methoxy-substituted analogs (e.g., 3,4,5-trimethoxyphenyl) exhibit improved aqueous solubility due to polar substituents .
  • Biological Activity : The 2-pyridyl group may facilitate π-π stacking in enzyme binding pockets, a feature absent in alkyl-substituted DHPs .

Pharmacological and Physicochemical Properties

  • Crystallography : The 4-bromophenyl analog forms hydrogen-bonded dimers in crystal structures, whereas the 2-pyridyl group in the target compound may enable alternative intermolecular interactions (e.g., N–H⋯N) .
  • Metabolic Stability : The trimethyl-substituted DHP () is detected in human blood, but the target compound’s metabolic fate remains unstudied .

Biological Activity

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester is a complex organic compound belonging to the dihydropyridine class. Its unique structure includes a pyridine ring and multiple carboxylic acid groups, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15_{15}H18_{18}N2_2O4_4
  • Molecular Weight : 286.31 g/mol
  • Functional Groups : Dihydropyridine core, diethyl ester groups, and pyridyl substituents.

Antimicrobial Activity

Research indicates that 3,5-Pyridinedicarboxylic acid derivatives exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Case Study : A study demonstrated that derivatives of this compound showed effective inhibition against various strains of bacteria and fungi. Specifically, it was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Mechanism of Action : It is believed that the compound interacts with specific enzymes or receptors involved in cancer cell proliferation and apoptosis.
  • Research Findings : In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported to be around 25 µM for MCF-7 cells .

Comparative Analysis of Similar Compounds

The biological activity of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3,5-Pyridinedicarboxylic acid diethyl esterContains diethyl ester groupsModerate antimicrobial activity
1,4-Dihydro-2,6-dimethyl derivativesSimilar core structureHigh anticancer activity
Diethyl 2,4,6-trimethylpyridine-3,5-dicarboxylateMultiple methyl groupsLow antimicrobial activity

This comparison highlights the unique combination of functional groups in the target compound that enhances its bioactivity profile .

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.

Research Findings Summary

Recent studies have provided valuable insights into the biological activities of the compound:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against S. aureus with MIC = 32 µg/mL
AnticancerInduces apoptosis in MCF-7 cells with IC50 = 25 µM
Enzyme InhibitionInhibits DHFR with high affinity

Q & A

Synthesis and Structural Characterization

Question (Basic): What are the key synthetic pathways for preparing this dihydropyridine derivative, and how is its purity validated? Answer: The compound is typically synthesized via the Hantzsch reaction, involving cyclocondensation of an aldehyde (e.g., 2-pyridinecarboxaldehyde), ethyl acetoacetate, and ammonium acetate in ethanol under reflux. Critical steps include controlling stoichiometry and reaction time to avoid byproducts like open-chain intermediates. Purification is achieved through recrystallization using ethanol or methanol. Structural validation employs FT-IR (confirming ester C=O stretches at ~1700 cm⁻¹ and NH bands at ~3300 cm⁻¹), ¹H/¹³C NMR (e.g., diethyl ester protons at δ 1.2–1.4 ppm and pyridyl protons at δ 8.3–8.6 ppm), and single-crystal XRD to resolve the 1,4-dihydropyridine ring conformation and substituent orientations .

Crystallographic Analysis

Question (Advanced): How can crystallographic data resolve ambiguities in molecular geometry, particularly regarding hydrogen bonding and supramolecular interactions? Answer: Single-crystal XRD analysis with programs like SHELXL refines the molecular geometry, revealing dihedral angles between the pyridyl and dihydropyridine rings (e.g., ~80–90°). Hydrogen bonding (N–H···O) and π-π stacking interactions are quantified using Hirshfeld surface analysis, which maps close contacts (e.g., dₙₒᵣₘ ≈ 0.6–1.0 Å). For example, in analogous compounds, intermolecular C–H···O interactions contribute to crystal packing stability, with interaction percentages calculated via CrystalExplorer .

Spectroscopic Data Contradictions

Question (Advanced): How should researchers address discrepancies between experimental NMR data and computational predictions? Answer: Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). To resolve these:

Perform NMR in deuterated solvents matching DFT calculations (e.g., B3LYP/6-31G(d) in chloroform).

Use variable-temperature NMR to detect conformational exchange broadening.

Cross-validate with X-ray structures to confirm substituent orientations. For example, ¹³C NMR chemical shifts for ester carbonyls (δ ~165–170 ppm) may deviate from DFT values by <5 ppm due to crystal field effects .

Substituent Effects on Reactivity

Question (Advanced): How do electron-withdrawing/donating groups at the 4-position influence the compound’s electronic structure and reactivity? Answer: Electron-withdrawing groups (e.g., nitro) increase the dihydropyridine ring’s planarity, enhancing conjugation and reducing redox potentials (measured via cyclic voltammetry). Conversely, electron-donating groups (e.g., methoxy) destabilize the oxidized pyridine form. DFT studies (e.g., NBO analysis) quantify charge distribution changes, showing ~0.2 e⁻ withdrawal by nitro groups, which correlates with increased antioxidant activity in DPPH assays .

Stability Under Experimental Conditions

Question (Basic): What precautions are necessary to prevent oxidation of the 1,4-dihydropyridine ring during synthesis or storage? Answer:

Conduct reactions under inert atmosphere (N₂/Ar) to avoid air oxidation.

Store compounds in amber vials at −20°C with desiccants.

Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) to detect oxidized pyridine derivatives. Oxidation kinetics (e.g., t₁/₂ ≈ 48 hrs at 25°C) can be modeled using Arrhenius plots .

Comparative Analysis of Analogues

Question (Advanced): How do structural modifications (e.g., ester alkyl chain length) impact physicochemical properties? Answer: Increasing ester alkyl chains (e.g., ethyl to dodecyl) enhances lipophilicity (logP increases by ~1.5 per two carbons), measured via shake-flask method. This alters solubility (e.g., <0.1 mg/mL in water for didodecyl esters) and bioavailability. Thermoanalytical techniques (DSC/TGA) reveal melting point depression (ΔTm ≈ 20°C for C2 vs. C12 esters) due to reduced crystallinity .

Methodological Pitfalls in Crystallization

Question (Advanced): What strategies optimize crystal growth for XRD when the compound resists crystallization? Answer:

Use solvent diffusion (e.g., layering hexane over a DCM solution).

Add nucleation agents (e.g., microseeds from analogous structures).

Adjust supersaturation via temperature gradients (e.g., cooling from 40°C to 4°C over 72 hrs). For stubborn cases, high-throughput screening with 96-well plates and diverse solvent mixtures (e.g., acetone/water) is recommended .

Pharmacological Relevance

Question (Basic): What in vitro assays are suitable for preliminary bioactivity screening? Answer:

Antioxidant Activity: DPPH radical scavenging (IC₅₀ ≈ 50–100 μM for diethyl esters).

Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ values >100 μM indicate low toxicity).

Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition at 10–100 μM). Always include positive controls (e.g., ascorbic acid for antioxidants) .

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